

Application Notes and Protocols for UNC4976

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Compound of Interest		
Compound Name:	UNC4976	
Cat. No.:	B15587843	Get Quote

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Introduction

UNC4976 is a potent and cell-permeable chemical probe that functions as a positive allosteric modulator (PAM) of the CBX7 chromodomain, a core component of the Polycomb Repressive Complex 1 (PRC1).[1][2] It represents a significant tool for investigating the biological roles of CBX7 and the broader functions of PRC1 in gene regulation. While extensive cellular characterization of **UNC4976** has been performed, to date, there are no published in vivo animal studies detailing its pharmacokinetic properties, efficacy, or toxicology. The following application notes and protocols are based on the available in vitro and cellular data and are intended to guide the use of **UNC4976** in cellular studies and serve as a foundation for the design of future in vivo experiments.

Mechanism of Action

UNC4976 exhibits a unique mechanism of action as a positive allosteric modulator of CBX7's interaction with nucleic acids.[1][2][3] It binds to the CBX7 chromodomain, the domain responsible for recognizing trimethylated lysine 27 on histone H3 (H3K27me3), a key epigenetic mark for gene silencing.[4] The binding of **UNC4976** has a dual effect:

- Antagonism of H3K27me3 Binding: It competitively inhibits the binding of the CBX7 chromodomain to H3K27me3-marked histones.[1][2]
- Allosteric Potentiation of Nucleic Acid Binding: It allosterically increases the affinity of the CBX7 chromodomain for DNA and RNA.[1][2]



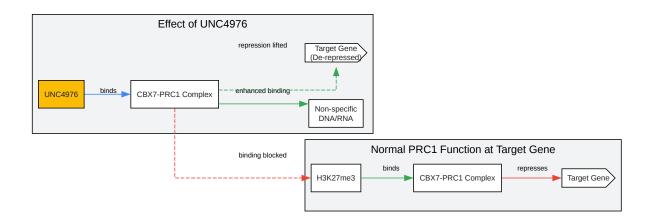




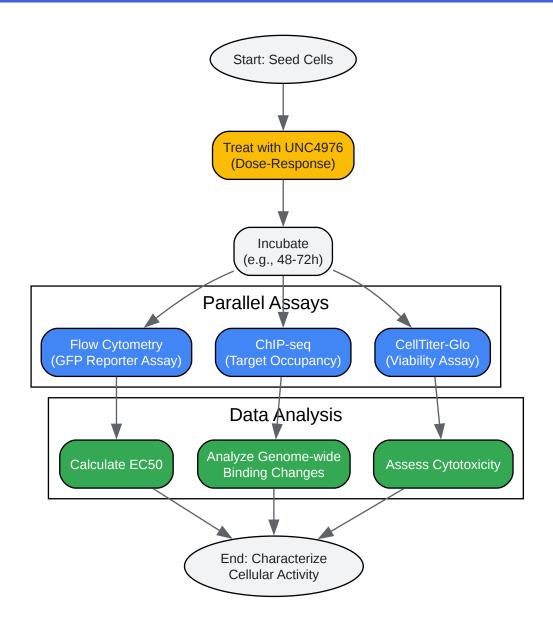
This dual action results in the re-equilibration of the PRC1 complex away from its canonical H3K27me3 target genes, leading to their de-repression.[1][2] This mechanism provides a powerful tool to probe the non-canonical, nucleic-acid-binding functions of PRC1.

Signaling Pathway Diagram









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